molecular formula C23H16ClNO2 B1671959 inS3-54-A18 CAS No. 328998-53-4

inS3-54-A18

Cat. No. B1671959
M. Wt: 373.8 g/mol
InChI Key: IMHWQIPPIXOVRK-JXAWBTAJSA-N
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Description

InS3-54-A18 is an inhibitor of STAT3 . It selectively inhibits the binding of STAT3 to DNA over STAT1 at 25 µM . inS3-54-A18 (20 µM) inhibits STAT3 activity in a reporter assay using MDA-MB-231 breast cancer cells .


Synthesis Analysis

The synthesis of inS3-54-A18 was achieved through an improved in silico approach targeting the DNA-binding domain (DBD) of STAT3 . This resulted in a small-molecule STAT3 inhibitor (inS3-54). Further studies showed that inS3-54 has off-target effects although it is selective to STAT3 over STAT1 . An extensive structure and activity-guided hit optimization and mechanistic characterization effort led to the identification of an improved lead compound (inS3-54A18) with increased specificity and pharmacological properties .


Molecular Structure Analysis

The molecular formula of inS3-54-A18 is C23H16ClNO2 . Its exact mass is 373.09 and its molecular weight is 373.836 . The elemental analysis shows that it contains 73.90% Carbon, 4.31% Hydrogen, 9.48% Chlorine, 3.75% Nitrogen, and 8.56% Oxygen .

Scientific Research Applications

Targeting STAT3 in Cancer Treatment

A significant application of inS3-54-A18 is in the context of cancer treatment. The compound targets the DNA-binding domain of Signal transducer and activator of transcription 3 (STAT3), a protein crucial in multiple aspects of cancer aggressiveness, including migration, invasion, survival, self-renewal, angiogenesis, and immune evasion. Studies have demonstrated that inS3-54-A18 effectively inhibits the proliferation, migration, and invasion of cancer cells by selectively inhibiting STAT3's binding to DNA, without affecting its activation and dimerization. This makes inS3-54-A18 a promising candidate for developing specific inhibitors targeting the DNA-binding domain of STAT3, potentially offering a novel therapeutic approach for treating advanced and metastatic cancers (Huang et al., 2014); (Huang et al., 2016).

Enhanced Specificity and Pharmacological Properties

Further research on inS3-54-A18 has led to increased specificity and improved pharmacological properties. The compound directly binds to the DNA-binding domain (DBD) of STAT3, effectively inhibiting its DNA-binding activity in vitro and in situ. It also suppresses the expression of STAT3 downstream target genes. Its high solubility in oral formulations and ability to inhibit lung xenograft tumor growth and metastasis with minimal adverse effects on animals underscore its potential as an anticancer therapeutic. This work suggests that targeting the DBD of human STAT3 and other transcription factors may be a viable strategy for cancer treatment (Huang et al., 2016).

Safety And Hazards

InS3-54-A18 is toxic and contains a pharmaceutically active ingredient . It should only be handled by personnel trained and familiar with handling potent active pharmaceutical ingredients . It is a moderate to severe irritant to the skin and eyes .

Future Directions

InS3-54A18 may serve as a potential candidate for further development as anticancer therapeutics targeting the DBD of human STAT3 . It effectively inhibits lung xenograft tumor growth and metastasis with little adverse effect on animals . The DBD of transcription factors may not be ‘undruggable’ as previously thought .

properties

IUPAC Name

(3Z)-3-[(4-chlorophenyl)methylidene]-1-(4-hydroxyphenyl)-5-phenylpyrrol-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H16ClNO2/c24-19-8-6-16(7-9-19)14-18-15-22(17-4-2-1-3-5-17)25(23(18)27)20-10-12-21(26)13-11-20/h1-15,26H/b18-14-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IMHWQIPPIXOVRK-JXAWBTAJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC(=CC3=CC=C(C=C3)Cl)C(=O)N2C4=CC=C(C=C4)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)C2=C/C(=C/C3=CC=C(C=C3)Cl)/C(=O)N2C4=CC=C(C=C4)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H16ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

CID 1920398

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
4
Citations
W Huang - 2014 - scholarworks.iupui.edu
… In brief, after A549 or MDAMB-231 cell were exposed to 0.1% DMSO vehicle or inS3-54/A18 for 72 hours, cells were harvested, suspended in cytosol extraction buffer (10 mM HEPES·…
Number of citations: 2 scholarworks.iupui.edu
W Huang, Z Dong, Y Chen, F Wang, CJ Wang, H Peng… - Oncogene, 2016 - nature.com
Signal transducer and activator of transcription 3 (STAT3) is constitutively activated in malignant tumors and has important roles in multiple aspects of cancer aggressiveness. Thus …
Number of citations: 115 www.nature.com
W Huang, Y Liu, J Wang, X Yuan, HW Jin… - European Journal of …, 2018 - Elsevier
Constitutive activation of signal transducer and activator of transcription 3 (STAT3) plays important roles in oncogenic occurrence and transformation by regulating the expression of …
Number of citations: 35 www.sciencedirect.com
Z Wang, C Hui, Y Xie - Bioorganic Chemistry, 2021 - Elsevier
… InS3-54 A18 (18) is an improved lead compound [55], which binds directly to the DNA-… Thus, InS3-54 A18 (18) may serve as a potential candidate for further development as anticancer …
Number of citations: 15 www.sciencedirect.com

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